molecular formula C20H16O B11844694 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran CAS No. 62096-56-4

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran

Cat. No.: B11844694
CAS No.: 62096-56-4
M. Wt: 272.3 g/mol
InChI Key: GFZCTDYYQZXKPB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of this compound consists of a pyran ring fused with an indene moiety, which is further substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylphenylacetylene with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can lead to the formation of the desired compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62096-56-4

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2,4-dimethyl-9-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

GFZCTDYYQZXKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C

Origin of Product

United States

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